molecular formula C16H26N2OS B11060676 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) CAS No. 195256-69-0

2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane)

Cat. No.: B11060676
CAS No.: 195256-69-0
M. Wt: 294.5 g/mol
InChI Key: HCFPLHLEAOWZHI-UHFFFAOYSA-N
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Description

2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) is a complex organic compound with a unique spiro structure This compound is characterized by its adamantane core, which is a highly stable and rigid structure, and its spiro linkage, which connects two different ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Core: This step involves the cyclization of suitable precursors to form the adamantane structure.

    Introduction of the Spiro Linkage: The spiro linkage is introduced through a reaction that connects the adamantane core to a tetrahydrothiopyrane ring.

    Functionalization: Methyl groups are introduced through alkylation reactions, and the ketone group is introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions

2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure and functional groups allow it to engage in specific interactions, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core but differ in functional groups.

    Spiro Compounds: Spiro[4.5]decane and spiro[5.5]undecane are examples of spiro compounds with different ring systems.

Uniqueness

2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) is unique due to its combination of an adamantane core, spiro linkage, and specific functional groups

Properties

CAS No.

195256-69-0

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

2',2',5,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-thiane]-6-one

InChI

InChI=1S/C16H26N2OS/c1-13(2)7-16(5-6-20-13)17-8-14(3)9-18(16)11-15(4,10-17)12(14)19/h5-11H2,1-4H3

InChI Key

HCFPLHLEAOWZHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCS1)N3CC4(CN2CC(C3)(C4=O)C)C)C

Origin of Product

United States

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